molecular formula C22H15F6N5O2S B12147976 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147976
M. Wt: 527.4 g/mol
InChI Key: DOALOZXAHXCCHB-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazole-containing acetamides characterized by a 1,2,4-triazole core substituted with sulfur-linked acetamide moieties and aromatic groups. The structure features:

  • A 3,5-bis(trifluoromethyl)phenyl group attached to the acetamide nitrogen, enhancing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl groups.
  • A pyridin-3-yl group at the 5th position of the triazole, contributing to hydrogen bonding and solubility modulation.
    This structural configuration is designed to optimize interactions with biological targets, particularly in inflammation and oncology research .

Properties

Molecular Formula

C22H15F6N5O2S

Molecular Weight

527.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H15F6N5O2S/c23-21(24,25)14-7-15(22(26,27)28)9-16(8-14)30-18(34)12-36-20-32-31-19(13-3-1-5-29-10-13)33(20)11-17-4-2-6-35-17/h1-10H,11-12H2,(H,30,34)

InChI Key

DOALOZXAHXCCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Furan and Pyridine Rings: The furan and pyridine rings are introduced via nucleophilic substitution reactions, often using halogenated precursors.

    Introduction of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic substitution.

    Final Assembly: The final step involves coupling the triazole derivative with the 3,5-bis(trifluoromethyl)phenyl group through a sulfanyl linkage, often using thiol-based reagents and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings, particularly the pyridine and furan rings, can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents, organometallics, and strong bases or acids are often employed depending on the specific substitution reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or modulators of biological pathways. The trifluoromethyl groups, in particular, are known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and other interactions that stabilize the compound within its target site. The furan and pyridine rings contribute to the overall molecular stability and reactivity.

Comparison with Similar Compounds

Triazole Substituents

  • Allyl vs. Furan-2-ylmethyl: Allyl groups (e.g., ) enhance synthetic flexibility but may reduce target specificity due to higher conformational freedom.
  • Pyridin-3-yl vs. Pyridin-2-yl/4-yl : Pyridin-3-yl (target compound) offers a distinct hydrogen-bonding geometry compared to pyridin-2-yl (e.g., ) or pyridin-4-yl (e.g., ), influencing solubility and target engagement .

Phenyl Ring Modifications

  • 3,5-Bis(trifluoromethyl)phenyl : Common across analogs , this group enhances metabolic stability by resisting oxidative degradation.
  • Chlorophenyl/Pyridinyl Derivatives : The 4-chlorophenyl substituent in increases halogen bonding, correlating with its superior anti-inflammatory activity.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article synthesizes existing research on the compound's biological effects, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and potentially improve bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, in studies involving various cancer cell lines, the compound demonstrated potent cytotoxic effects. The mechanism appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell proliferation.

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism
AHepG2 (liver cancer)5.0Induction of apoptosis via STAT3 inhibition
BA431 (skin cancer)3.2Inhibition of cell cycle progression
CMCF7 (breast cancer)4.8Activation of pro-apoptotic genes

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of STAT3 Pathway : Studies have shown that treatment with the compound leads to a decrease in phosphorylated STAT3 levels, which is crucial for tumor growth and survival.
  • Induction of Apoptosis : The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : Research indicates that it can induce G1 phase arrest in cancer cells, leading to reduced proliferation.

Case Study 1: Hepatocellular Carcinoma

In a study involving HepG2 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The study highlighted the role of HNF 4α in mediating these effects, as silencing this transcription factor abolished the observed anticancer activity.

Case Study 2: Skin Cancer

Another investigation focused on A431 cells revealed that the compound not only inhibited cell growth but also enhanced sensitivity to conventional chemotherapy agents. This suggests a potential role as an adjuvant therapy.

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